2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol
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Overview
Description
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol is a fluorinated aromatic compound that features a pyridine ring substituted with a phenylamino group and a fluorine atom. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The phenylamino group can be introduced through a nucleophilic aromatic substitution reaction using aniline and a suitable base.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as aniline or thiophenol can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The phenylamino group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(phenylamino)pyridine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-(5-(Phenylamino)pyridin-2-yl)phenol: Lacks the fluorine atom, which may influence its chemical properties and biological interactions.
Uniqueness
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol is unique due to the presence of both the fluorine atom and the hydroxyl group, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13FN2O |
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Molecular Weight |
280.30 g/mol |
IUPAC Name |
4-(5-anilinopyridin-2-yl)-2-fluorophenol |
InChI |
InChI=1S/C17H13FN2O/c18-15-10-12(6-9-17(15)21)16-8-7-14(11-19-16)20-13-4-2-1-3-5-13/h1-11,20-21H |
InChI Key |
CWRQZKJCINAQIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=C(C=C2)C3=CC(=C(C=C3)O)F |
Origin of Product |
United States |
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